Triphenylmethylisocyanide
Overview
Description
Triphenylmethylisocyanide is a chemical compound with the molecular formula C20H15N . It is used in various chemical reactions and has potential applications in pharmaceuticals .
Synthesis Analysis
The synthesis of isocyanides, including Triphenylmethylisocyanide, has been a subject of research. An innovative isocyanide synthesis method has been proposed that avoids the aqueous workup, which is exemplified by parallel synthesis from a 0.2 mmol scale performed in 96-well microtiter plates up to a 0.5 mol multigram scale .Scientific Research Applications
Synthesis of 1,2,3-Triazoles
Triphenylmethylisocyanide can be used in the synthesis of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds . These compounds have found broad applications in various fields such as drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Multicomponent Reactions
Triphenylmethylisocyanide can be used in multicomponent reactions for the construction of heterocycles . These reactions are highly versatile and have been widely used in various research fields, especially in multicomponent synthesis .
Medicinal Chemistry
Triphenylmethylisocyanide has applications in medicinal chemistry . The isocyanide functional group is used in the synthesis of various biologically active molecules .
Ligands in Coordination Chemistry
Triphenylmethylisocyanide can be used as ligands in coordination chemistry . They are used in technical applications due to their unique properties .
Organic Transformations
Triphenylmethylisocyanide is used in organic transformations . Its unique reactivity has been exploited efficiently in the last few decades, especially in combinatorial syntheses where new desired products can be obtained through isocyanide-based multicomponent reactions .
Materials Science
Triphenylmethylisocyanide is used in materials science . The 1,2,3-triazoles synthesized using Triphenylmethylisocyanide have found applications in materials science .
Future Directions
Mechanism of Action
Target of Action
Triphenylmethylisocyanide, like other isocyanides, exhibits a unique reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . .
Mode of Action
Isocyanides in general are known for their unusual reactivity in organic chemistry, exemplified in the Ugi reaction . This reaction involves the coupling of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide . The isocyanide acts as both a nucleophile and an electrophile, allowing it to react with multiple reagents .
Biochemical Pathways
Isocyanides are known to participate in various multicomponent reactions (imcrs), leading to the synthesis of many heterocycles . These reactions can affect various biochemical pathways, depending on the specific reactants and conditions .
Pharmacokinetics
The pharmacokinetic properties of isocyanides can vary widely, influencing their bioavailability and overall biological effects .
Result of Action
Isocyanides are known for their potent biological activity, including antibacterial, antifungal, antimalarial, antifouling, and antitumoral properties . The exact effects would depend on the specific targets and pathways affected by Triphenylmethylisocyanide.
Action Environment
The action, efficacy, and stability of Triphenylmethylisocyanide can be influenced by various environmental factors. For instance, the reactivity of isocyanides can be affected by the pH, temperature, and solvent conditions . Recent advances in isocyanide synthesis have aimed to overcome these challenges, offering a more sustainable alternative for the conventional use of isocyanides .
properties
IUPAC Name |
[isocyano(diphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIILORDDHWQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375390 | |
Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylmethylisocyanide | |
CAS RN |
1600-49-3 | |
Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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